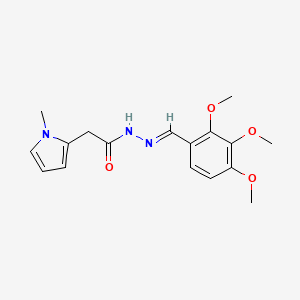
3-(4-(Benzyloxy)phenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Benzyloxy)phenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
准备方法
合成路线和反应条件
3-(4-(苄氧基)苯基)-N'-(吡啶-4-基亚甲基)-1H-吡唑-5-甲酰肼的合成通常涉及多步过程。一种常见的合成路线包括以下步骤:
苄氧基苯基中间体的形成: 第一步涉及在碱性条件下使苄醇与合适的苯基卤代烃反应,制备苄氧基苯基中间体。
吡唑核的合成: 在回流条件下,使水合肼与合适的β-酮酯或β-二酮反应,合成吡唑核。
缩合反应: 最后一步是在酸性或碱性条件下,使苄氧基苯基中间体与吡唑核在吡啶-4-甲醛的存在下缩合,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这可能包括使用自动化反应器、连续流合成以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
3-(4-(苄氧基)苯基)-N'-(吡啶-4-基亚甲基)-1H-吡唑-5-甲酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂在无水条件下进行,得到还原衍生物。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于所存在的官能团。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水条件下。
取代: 各种亲核试剂或亲电试剂,在适当的条件下,如卤化或烷基化。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生相应的羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 它显示出作为某些酶和受体抑制剂的潜力,使其成为进一步生物学研究的候选者。
医药: 该化合物在体外已显示出抗癌活性,特别是针对非小细胞肺肿瘤细胞系。它也因其抗增殖和诱导凋亡的特性而受到评估。
工业: 该化合物独特的化学结构使其在开发新材料和药物方面具有实用性。
作用机制
3-(4-(苄氧基)苯基)-N'-(吡啶-4-基亚甲基)-1H-吡唑-5-甲酰肼的作用机制涉及它与特定分子靶标的相互作用。 例如,它已被证明通过与ATP结合位点结合来抑制表皮生长因子受体(EGFR)激酶活性 。这种抑制导致抑制参与细胞增殖和存活的下游信号通路,从而发挥其抗癌作用。
相似化合物的比较
类似化合物
3'-(4-(苄氧基)苯基)-1'-苯基-5-(吡啶-4-基)-3,4-二氢-1'H,2H-3,4'-联吡唑: 该化合物具有相似的核心结构,并因其EGFR激酶抑制活性而受到研究.
3,4-二氨基-6-叠氮基-1H-吡唑并[4,3-c]吡啶-5-鎓:
独特性
3-(4-(苄氧基)苯基)-N'-(吡啶-4-基亚甲基)-1H-吡唑-5-甲酰肼的独特性在于它独特的官能团组合,这有助于其独特的化学反应性和生物活性。它抑制EGFR激酶和诱导癌细胞凋亡的能力使其有别于其他类似化合物。
属性
CAS 编号 |
303106-92-5 |
|---|---|
分子式 |
C23H19N5O2 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-17-10-12-24-13-11-17)22-14-21(26-27-22)19-6-8-20(9-7-19)30-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI 键 |
HJGCKFMLFDYEGJ-MFKUBSTISA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11977035.png)
![4-(dimethylamino)benzaldehyde {7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11977037.png)
![methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11977043.png)
![7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977058.png)
![4-(2-Chloro-6-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11977059.png)
![3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11977064.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11977081.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977083.png)
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11977096.png)
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B11977103.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
![2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11977123.png)
